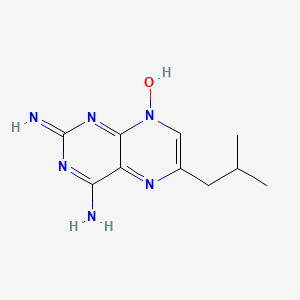
4-Amino-2-imino-6-(2-methylpropyl)pteridin-8(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE is a chemical compound with the molecular formula C11H16N6O It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE typically involves the reaction of appropriate pteridine precursors with specific reagents under controlled conditions. One common method involves the oxidation of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetic acid or methanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other pteridine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can be compared with other similar compounds, such as:
2,4-PTERIDINEDIAMINE,6-PENTYL-, 8-OXIDE: Another pteridine derivative with a different alkyl substituent.
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-: The non-oxidized form of the compound.
8-HYDROXY-2-IMINO-6-PENTYLPTERIDIN-4-AMINE: A related compound with different functional groups.
The uniqueness of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of similar compounds.
属性
CAS 编号 |
50627-27-5 |
|---|---|
分子式 |
C10H14N6O |
分子量 |
234.26 g/mol |
IUPAC 名称 |
8-hydroxy-2-imino-6-(2-methylpropyl)pteridin-4-amine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)3-6-4-16(17)9-7(13-6)8(11)14-10(12)15-9/h4-5,17H,3H2,1-2H3,(H3,11,12,14) |
InChI 键 |
KWDGHRJJCRPUTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CN(C2=NC(=N)N=C(C2=N1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


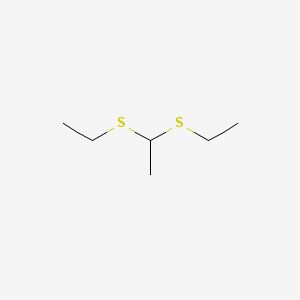
![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
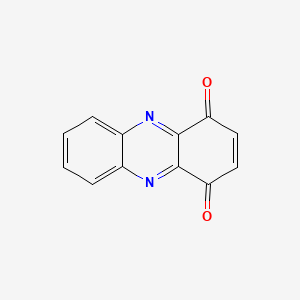
![2-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B14004324.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
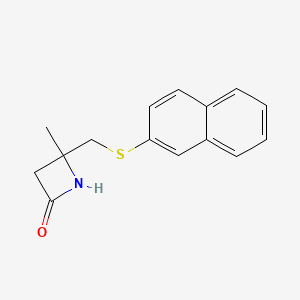
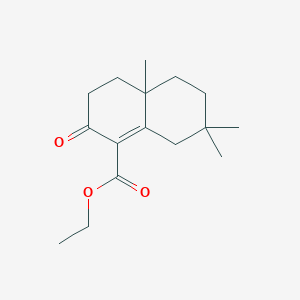
![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)
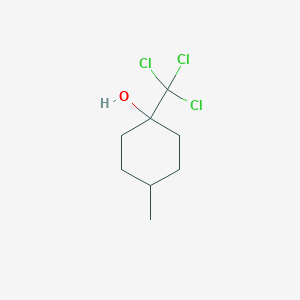
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
